4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid
Description
The compound 4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid features a benzothiazole core substituted with a nitro group at position 6, a sulfanyl acetamido linker, and a 4-chloro-substituted benzoic acid moiety.
Properties
IUPAC Name |
4-chloro-2-[[2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O5S2/c17-8-1-3-10(15(22)23)12(5-8)18-14(21)7-26-16-19-11-4-2-9(20(24)25)6-13(11)27-16/h1-6H,7H2,(H,18,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATDLXYCDBAGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid is a synthetic organic compound notable for its potential biological activities. Its complex structure includes a chloro group, a nitro-substituted benzothiazole moiety, and an acetamido group, which contribute to its pharmacological properties.
- Molecular Formula : C16H13ClN3O3S
- Molecular Weight : 366.81 g/mol
- IUPAC Name : 4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid
Biological Activity
The compound's biological activity has been investigated in various studies, focusing primarily on its antimicrobial, antitumor, and anti-inflammatory properties.
Antimicrobial Activity
Research has demonstrated that compounds similar to 4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole structures have shown effectiveness against various bacterial strains and fungi. The nitro group is often associated with enhanced activity due to its ability to participate in redox reactions that can disrupt microbial cell function .
Antitumor Activity
Studies indicate that benzothiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways related to tumor growth. For example, compounds with similar structures have been reported to affect cell cycle regulation and promote the activation of pro-apoptotic factors in cancer cells .
Anti-inflammatory Effects
Inflammation-related assays have shown that certain derivatives can reduce pro-inflammatory cytokine production. This effect is critical in conditions like rheumatoid arthritis and other inflammatory diseases. The presence of the nitro group may enhance the compound's ability to modulate inflammatory responses by influencing nitric oxide synthase activity .
Case Studies
- Antimicrobial Evaluation :
- Antitumor Screening :
-
Inflammatory Response Modulation :
- A recent study assessed the anti-inflammatory properties of a related compound in a mouse model of induced inflammation. The treated group exhibited reduced levels of inflammatory markers compared to controls, supporting the hypothesis that these compounds can modulate immune responses effectively .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model/Assay Used | Result |
|---|---|---|---|
| Compound A | Antimicrobial | Agar diffusion method | Inhibition zone: 15 mm |
| Compound B | Antitumor | MTT assay on MCF-7 cells | IC50: 25 µM |
| Compound C | Anti-inflammatory | Mouse model of paw edema | Reduction: 40% swelling |
Scientific Research Applications
Structural Characteristics
This compound features:
- A chloro group that enhances reactivity.
- An acetamido functional group which may influence solubility and biological interactions.
- A nitro-substituted benzothiazole moiety , known for its diverse biological activities.
The molecular formula is with a molecular weight of approximately 423.85 g/mol .
Antimicrobial Properties
4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid has demonstrated promising antimicrobial activity. Compounds containing benzothiazole derivatives are recognized for their efficacy against various bacterial strains. Preliminary studies indicate that this compound may inhibit specific bacterial enzymes, although detailed investigations are required to confirm these effects .
Anticancer Potential
Research into the anticancer properties of benzothiazole derivatives has shown that they can inhibit tumor growth and induce apoptosis in cancer cells. The unique combination of the chloro and sulfanyl groups in this compound may enhance its efficacy compared to simpler analogs .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Studies on related compounds have indicated that similar structures can modulate inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models .
Interaction Studies
Initial interaction studies suggest that 4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid may bind to specific proteins involved in metabolic pathways or disease mechanisms. Understanding these interactions quantitatively and qualitatively is essential for elucidating its therapeutic potential .
Case Studies and Research Findings
Several studies have explored the biological applications of compounds similar to 4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid:
- Antibacterial Activity : A study demonstrated that related benzothiazole derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting a similar potential for the target compound .
- Anticancer Research : Investigations into the anticancer properties of benzothiazole derivatives have revealed their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
- Inflammatory Response Modulation : Research indicates that certain benzothiazole compounds can effectively modulate inflammatory responses, highlighting the need for further studies on the anti-inflammatory potential of this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound belongs to a class of benzoic acid derivatives with heterocyclic acetamido side chains. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Functional Group Variations: The target compound distinguishes itself with a 6-nitro-benzothiazole group, which enhances electron-withdrawing properties compared to CBA’s phenoxy or NBA’s naphthyloxy groups. This may improve binding affinity in enzymatic interactions .
Biological Activity :
- CBA and NBA are established TRPM4 ion channel inhibitors, suggesting the target compound could share similar mechanistic pathways due to its benzoic acid core and chloro substituent .
- The benzothiazole ring in the target compound is structurally analogous to inhibitors of low-molecular-weight protein tyrosine phosphatases (LMWPTPs), as seen in .
Characterization :
- Spectroscopy: IR: Expected peaks for nitro (1518–1333 cm⁻¹) and sulfanyl (750 cm⁻¹) groups, as observed in benzothiazole derivatives . UV-Vis: Strong absorption near 175 nm due to the nitrobenzothiazole chromophore, similar to azetidinone analogs in .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis involves multi-step reactions, including sulfanyl group introduction and amide coupling. Key steps:
- Step 1 : Prepare the 6-nitro-1,3-benzothiazole-2-thiol intermediate via cyclization of substituted aminophenols with carbon disulfide under alkaline conditions (e.g., KOH in methanol) .
- Step 2 : React the thiol intermediate with ethyl chloroacetate in acetone to form the sulfanyl acetate derivative .
- Step 3 : Couple the sulfanyl acetate with 4-chloro-2-aminobenzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane under reflux.
- Critical Parameters : Solvent polarity (chloroform or DMF), temperature (ambient for thiol reactions vs. reflux for coupling), and catalyst selection (organic bases like triethylamine enhance nucleophilicity) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Analytical Workflow :
- IR Spectroscopy : Identify characteristic peaks for the nitro group (~1520 cm⁻¹, asymmetric stretching), sulfanyl C-S (600–700 cm⁻¹), and amide C=O (~1650 cm⁻¹) .
- 1H NMR : Key signals include the aromatic protons of the benzothiazole (δ 7.5–8.2 ppm), the acetamido methylene (δ 4.4–4.5 ppm), and the benzoic acid proton (δ 12–13 ppm, broad) .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z ≈ 452.3 (C₁₆H₁₁ClN₃O₅S₂) .
Q. What solvent systems are recommended for improving the solubility of this compound in biological assays?
- Strategies : The compound’s poor aqueous solubility (due to the nitro and chloro groups) requires co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80). Pre-solubilization in DMSO followed by dilution in PBS (pH 7.4) is standard for in vitro studies .
Advanced Research Questions
Q. How can researchers design enzyme inhibition assays to evaluate the compound’s mechanism of action?
- Experimental Design :
- Target Selection : Prioritize enzymes with known benzothiazole affinity (e.g., tyrosine kinases, topoisomerases).
- Assay Conditions : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) with purified enzyme, substrate, and varying inhibitor concentrations (IC₅₀ determination) .
- Controls : Include positive controls (e.g., staurosporine for kinases) and measure time-dependent inactivation to assess covalent binding (if applicable) .
Q. What structural modifications could enhance the compound’s bioactivity while minimizing toxicity?
- Structure-Activity Relationship (SAR) Insights :
- Nitro Group Replacement : Substitute the 6-nitro group with electron-withdrawing groups (e.g., cyano) to reduce mutagenic potential while retaining enzyme affinity .
- Benzoic Acid Esterification : Convert the free carboxylic acid to a methyl ester to improve membrane permeability, with hydrolysis in vivo restoring activity .
- Benzothiazole Optimization : Introduce fluorine at the 4-position of the benzothiazole to enhance metabolic stability .
Q. How should researchers address contradictory data in biological activity across studies (e.g., varying IC₅₀ values)?
- Troubleshooting Framework :
- Assay Standardization : Validate protocols using reference compounds and ensure consistent cell lines/passage numbers.
- Compound Purity : Confirm purity (>95% by HPLC) to exclude batch-to-batch variability .
- Buffer Composition : Test activity in different pH buffers (e.g., pH 6.5 vs. 7.4) to account for ionization state effects .
Q. What computational methods are effective for predicting binding modes and off-target interactions?
- In Silico Strategies :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., ATP-binding pockets) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors from nitro groups) using tools like Phase .
- ADMET Prediction : Employ SwissADME or ProTox-II to forecast pharmacokinetics and toxicity risks (e.g., hepatotoxicity from nitroarenes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
